molecular formula C8H7Cl2NO B599245 1-(2,5-Dichloropyridin-3-yl)propan-2-one CAS No. 1373233-13-6

1-(2,5-Dichloropyridin-3-yl)propan-2-one

Cat. No.: B599245
CAS No.: 1373233-13-6
M. Wt: 204.05
InChI Key: QPQJNQHWLHPQML-UHFFFAOYSA-N
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Description

1-(2,5-Dichloropyridin-3-yl)propan-2-one is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.06 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a propan-2-one group at the 3 position. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,5-Dichloropyridin-3-yl)propan-2-one typically involves the reaction of 2,5-dichloropyridine with acetone under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(2,5-Dichloropyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dichloropyridin-3-yl)propan-2-one is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dichloropyridin-3-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,5-Dichloropyridin-3-yl)propan-2-one can be compared with other similar compounds such as:

    2,5-Dichloropyridine: Lacks the propan-2-one group, making it less reactive in certain chemical reactions.

    3-(2,5-Dichloropyridin-3-yl)propan-2-ol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.

    2,5-Dichloro-3-pyridinecarboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and uses. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-(2,5-dichloropyridin-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQJNQHWLHPQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742957
Record name 1-(2,5-Dichloropyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-13-6
Record name 1-(2,5-Dichloropyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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